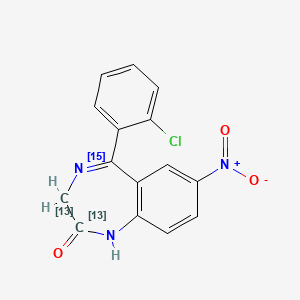
Clonazepam-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clonazepam-13C2,15N is a stable isotope-labeled analogue of clonazepam, a well-known antiepileptic agent with anxiolytic and antimanic properties. The compound is chemically defined as 50 (2-Chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one-13C2,15N. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of clonazepam .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clonazepam-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the clonazepam molecule. The process typically starts with the preparation of labeled benzodiazepine intermediates, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. The final step involves the cyclization of the intermediate to form the benzodiazepine ring structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of specialized equipment and reagents is essential to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Clonazepam-13C2,15N undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the benzodiazepine ring can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
Clonazepam-13C2,15N is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways and degradation products of clonazepam.
Biology: Investigating the interaction of clonazepam with biological macromolecules.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of clonazepam in the human body.
Industry: Quality control and validation of clonazepam formulations.
Mechanism of Action
Clonazepam-13C2,15N, like clonazepam, acts on benzodiazepine receptors as a gamma-aminobutyric acid (GABA) receptor agonist. It enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced neuronal excitability. This mechanism is responsible for its anticonvulsant, anxiolytic, and muscle relaxant properties .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Lorazepam: Known for its strong anxiolytic effects.
Alprazolam: Commonly used for anxiety and panic disorders.
Uniqueness
Clonazepam-13C2,15N is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C15H10ClN3O3 |
|---|---|
Molecular Weight |
318.69 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10ClN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i8+1,14+1,17+1 |
InChI Key |
DGBIGWXXNGSACT-XOWCGMJMSA-N |
Isomeric SMILES |
[13CH2]1[13C](=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=[15N]1)C3=CC=CC=C3Cl |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















